tert-Butyl 5-chloro-6-methoxynicotinate
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Overview
Description
tert-Butyl 5-chloro-6-methoxynicotinate: is an organic compound with the molecular formula C11H14ClNO3 It is a derivative of nicotinic acid, featuring a tert-butyl ester group, a chlorine atom at the 5-position, and a methoxy group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-chloro-6-methoxynicotinate typically involves the esterification of 5-chloro-6-methoxynicotinic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 5-chloro-6-methoxynicotinate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 5-amino-6-methoxynicotinate derivatives.
Oxidation: Formation of 5-chloro-6-methoxy-2-pyridinecarboxylic acid.
Reduction: Formation of 5-chloro-6-methoxynicotinyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl 5-chloro-6-methoxynicotinate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its unique structural features make it a valuable component in the formulation of various chemical products.
Mechanism of Action
The mechanism of action of tert-Butyl 5-chloro-6-methoxynicotinate involves its interaction with specific molecular targets. The chlorine and methoxy substituents on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
tert-Butyl 5-chloronicotinate: Lacks the methoxy group, making it less versatile in certain chemical reactions.
tert-Butyl 6-methoxynicotinate: Lacks the chlorine atom, which may affect its reactivity and binding properties.
tert-Butyl nicotinate: Lacks both the chlorine and methoxy groups, resulting in different chemical and biological properties.
Uniqueness: tert-Butyl 5-chloro-6-methoxynicotinate stands out due to the presence of both chlorine and methoxy groups, which confer unique reactivity and potential biological activity. These substituents can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H14ClNO3 |
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Molecular Weight |
243.68 g/mol |
IUPAC Name |
tert-butyl 5-chloro-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(14)7-5-8(12)9(15-4)13-6-7/h5-6H,1-4H3 |
InChI Key |
KSHJPKOXRCCTMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(N=C1)OC)Cl |
Origin of Product |
United States |
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